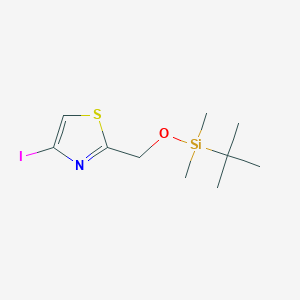

2-(Tert-butyldimethylsilyloxymethyl)-4-iodothiazole

Description

Properties

IUPAC Name |

tert-butyl-[(4-iodo-1,3-thiazol-2-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INOSSi/c1-10(2,3)15(4,5)13-6-9-12-8(11)7-14-9/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXPWDKMUKHPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=NC(=CS1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyloxymethyl)-4-iodothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or organolithium compounds can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring .

Scientific Research Applications

2-(Tert-butyldimethylsilyloxymethyl)-4-iodothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butyldimethylsilyloxymethyl)-4-iodothiazole involves its reactivity with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the iodine atom can participate in electrophilic substitution reactions . The thiazole ring can interact with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Structural Analogs :

Ethyl 2-[2'-(4-t-Butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (9) Substituents: Carboxamido and ester groups at positions 2 and 5. Synthesis: Achieved via DCC/HOBt-mediated coupling in dichloromethane-dimethylformamide (96% yield) . Comparison: Unlike the TBS-protected hydroxymethyl group in the target compound, this derivative uses a Boc-protected amine, which may offer different stability under acidic conditions.

3-[2-[2'-(4-Aminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxamido]-propyl-1-aminedihydrobromide (Isothia-Nt) Substituents: Free amine and carboxamido groups. Synthesis: Deprotection of Boc groups via HBr treatment (87% yield) . Comparison: The absence of a silyl group in Isothia-Nt highlights the role of TBS in protecting reactive hydroxyl groups during synthesis.

2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) Substituents: Methylthio and nitro groups. Application: Designed for anticancer and antiviral activity . Comparison: The 4-iodo group in the target compound provides superior reactivity for cross-coupling compared to the nitro group in compound 40.

Insights :

- The TBS group in the target compound and compound 12 demonstrates compatibility with hydrogenation conditions, suggesting robustness in reductive environments.

- Iodination at position 4 likely requires electrophilic iodine sources (e.g., I₂ with HNO₃), contrasting with the peptide coupling methods in compound 9 .

Stability and Reactivity

- TBS Group : Enhances solubility in organic solvents and prevents unwanted side reactions at the hydroxymethyl group, similar to its use in compound 12 .

- 4-Iodo Substituent : Acts as a versatile handle for metal-catalyzed couplings, unlike the nitro or methyl groups in compound 40 , which are less reactive.

Biological Activity

2-(Tert-butyldimethylsilyloxymethyl)-4-iodothiazole is a synthetic compound with significant potential in biological applications. Its structure includes a thiazole ring, which is known for its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₁H₁₅I N₂OSi

- CAS Number : 945933-46-0

- Molecular Weight : 304.3 g/mol

Structure

The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The thiazole moiety can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways critical for cell communication and function.

- DNA Interaction : It has been suggested that the compound may interact with nucleic acids, affecting gene expression and cellular proliferation.

Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated:

- Cell Viability Reduction : The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism : Apoptotic pathways were activated, as evidenced by increased levels of caspase-3 and PARP cleavage.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of the compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Candida albicans, suggesting potential use in antifungal therapies.

Study 3: Neuroprotective Effects

In a neuropharmacological study, the compound was evaluated for its neuroprotective effects in models of oxidative stress:

- Oxidative Stress Reduction : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cells.

- Neuroprotection Mechanism : The compound's ability to modulate glutathione levels was identified as a key factor in its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-butyldimethylsilyloxymethyl)-4-iodothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. A tert-butyldimethylsilyl (TBS) protecting group is introduced via silylation of a hydroxymethyl precursor under anhydrous conditions (e.g., using TBSCl and imidazole in DMF at 0–25°C). Subsequent iodination at the 4-position is achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., acetonitrile) with catalytic Lewis acids like BF₃·Et₂O. Yield optimization requires strict moisture control during silylation and stoichiometric precision in iodination to minimize polyhalogenation byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the TBS group (δ ~0.1–0.3 ppm for Si-CH₃) and the iodothiazole proton (δ ~7.5–8.5 ppm, depending on substitution).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 127 for I).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) validates purity, particularly to resolve unreacted precursors or deprotected byproducts .

Q. How does the TBS-protected hydroxymethyl group influence the compound’s stability under standard storage conditions?

- Methodological Answer : The TBS group enhances stability by protecting the hydroxymethyl moiety from oxidation and hydrolysis. Storage at –20°C under inert atmosphere (argon) in anhydrous solvents (e.g., dichloromethane) is recommended. Degradation is typically monitored via TLC or NMR, with signs including Si-O bond cleavage (appearance of –OH signals) or iodine loss (shift in thiazole proton signals) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial Testing : Broth microdilution assays for MIC values against Gram-positive/negative bacteria.

- Mechanistic Studies : Competitive binding assays (e.g., fluorescence polarization) to assess interactions with target proteins (e.g., kinases, DNA) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the thiazole ring?

- Methodological Answer : Steric effects from the TBS group direct regioselectivity during iodination. Computational modeling (DFT calculations) predicts preferential iodination at the 4-position due to lower activation energy compared to 5-substitution. Experimental validation involves comparing reaction outcomes with/without bulky protecting groups and analyzing regioselectivity via NOESY NMR .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration, incubation time). Standardization using reference compounds (e.g., doxorubicin for cytotoxicity) and orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT) improves reproducibility. Meta-analysis of structure-activity relationships (SAR) across analogs can isolate critical substituents (e.g., iodine’s role in DNA intercalation) .

Q. How does the iodine substituent affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 4-iodo group participates efficiently in palladium-catalyzed cross-couplings. Optimized conditions include Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, and DMF/H₂O as solvent at 80–100°C. Competition experiments with bromo/thiophene analogs (via GC-MS or ¹H NMR kinetics) quantify iodine’s superior leaving-group ability .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like EGFR or tubulin. Input structures are minimized using GAFF force fields, with binding free energy calculated via MM-PBSA. Validation includes comparing docking poses with crystallographic data from analogs (e.g., benzothiazole inhibitors) .

Q. How can scalability challenges in multigram synthesis be addressed without compromising purity?

- Methodological Answer : Flow chemistry systems improve scalability for sensitive steps (e.g., iodination), ensuring consistent mixing and temperature control. Continuous purification via inline scavenger columns (e.g., silica for Pd removal) reduces manual chromatography. Process analytical technology (PAT) monitors critical parameters (e.g., pH, byproduct formation) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.